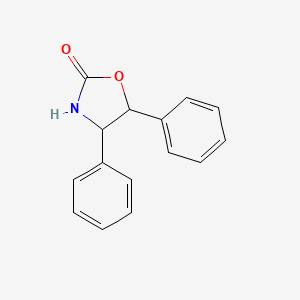

4,5-Diphenyl-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-4,5-diphenyl-2-oxazolidinone , belongs to the oxazolidinone class of compounds. Its chemical structure features a five-membered ring containing an oxygen atom (oxazolidinone) and two phenyl groups. The compound’s unique properties have attracted attention in both synthetic organic chemistry and pharmaceutical research .

Métodos De Preparación

Synthetic Routes::

Chemical Synthesis: Researchers prepare 4,5-diphenyl-1,3-oxazolidin-2-one through chemical synthesis. Various synthetic routes have been studied in academic and industrial laboratories.

Reaction Conditions: These synthetic methods involve cyclization reactions and subsequent functional group modifications.

Industrial Production: Although not widely used industrially, the compound can be synthesized on a larger scale using established protocols.

Análisis De Reacciones Químicas

Reactivity::

Bacteriostatic and Bactericidal: Oxazolidin-2-ones, including 4,5-diphenyl-1,3-oxazolidin-2-one, exhibit bacteriostatic activity against enterococci and staphylococci.

Common Reagents: The compound can participate in various reactions, such as oxidation, reduction, and substitution.

Major Products: The specific products formed depend on the reaction conditions and the substituents on the phenyl rings.

Aplicaciones Científicas De Investigación

4,5-Diphenyl-1,3-oxazolidin-2-one finds applications in:

Antibacterial Agents: Linezolid, an oxazolidinone-based antibacterial agent, has a unique mechanism of action and has been successful in treating infections.

Chiral Auxiliary: The oxazolidinone nucleus serves as a chiral auxiliary in stereoselective transformations.

Mecanismo De Acción

The compound’s mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This disruption prevents the formation of functional ribosomal complexes, ultimately inhibiting bacterial growth.

Comparación Con Compuestos Similares

While 4,5-diphenyl-1,3-oxazolidin-2-one is unique in its structure and applications, it shares similarities with other oxazolidinones. Further research may reveal additional compounds with similar properties.

Propiedades

IUPAC Name |

4,5-diphenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTENIVFVXMCOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325265 |

Source

|

| Record name | 4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92552-75-5 |

Source

|

| Record name | 4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12824011.png)

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)

![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)

![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)

![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)